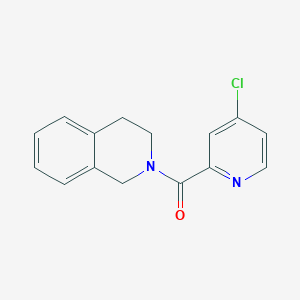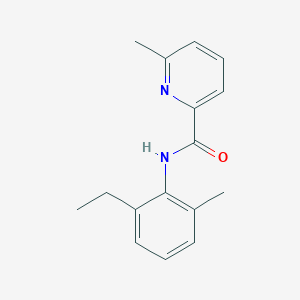![molecular formula C17H14N2O2 B7472348 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone acts as a selective antagonist of the mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone modulates the release of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), suggesting its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is also relatively stable and can be easily administered to animal models. However, one limitation of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone. One potential area of research is the development of more potent and selective antagonists of mGluR5. Another area of research is the investigation of the therapeutic potential of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, the use of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in combination with other drugs or therapies should be explored to maximize its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone involves the reaction of 4-methylphthalic anhydride with 3-hydroxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with potassium carbonate and 4-bromoanisole to obtain the final product, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. In addition, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-(4-methylphthalazin-1-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15-8-3-4-9-16(15)17(19-18-11)21-14-7-5-6-13(10-14)12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUUVYTQCSUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)

